5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole and is known for its unique chemical structure and properties. In
Scientific Research Applications
- Peptide Enzyme Inhibitors : Its resemblance to carboxylic analogs contributes to its potential as a peptide enzyme inhibitor .
Bioorganic Chemistry and Enzyme Inhibition
Crystallography and Structural Studies
Mechanism of Action
Target of Action
A structurally similar compound, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7h-purines, has been found to inhibit dpre1 , an enzyme essential for the biosynthesis of arabinose, a vital component of the mycobacterial cell wall .
Mode of Action
Based on the structurally similar compound, it can be inferred that it might inhibit the function of its target enzyme, leading to disruption in the biosynthesis of arabinose . This disruption could potentially affect the integrity of the mycobacterial cell wall .
Biochemical Pathways
If it indeed targets dpre1 like its structurally similar compound, it would affect the arabinose biosynthesis pathway . This could lead to downstream effects such as disruption of cell wall synthesis and potentially, cell death .
Result of Action
If it indeed inhibits dpre1 like its structurally similar compound, it could potentially lead to disruption of the mycobacterial cell wall, affecting the survival of the bacteria .
properties
IUPAC Name |
5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLPMQTRAVDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=NN=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
220635-18-7 |
Source
|
Record name | 5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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